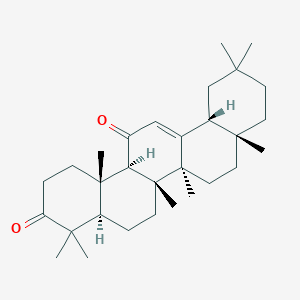![molecular formula C₅¹³CH₈O₆ B1157545 (2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-(313C)2H-furan-5-one](/img/structure/B1157545.png)
(2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-(313C)2H-furan-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-(313C)2H-furan-5-one is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a furan ring. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
Common synthetic routes may involve the use of starting materials such as dihydroxyacetone and furan derivatives, followed by specific reaction conditions like catalytic hydrogenation, oxidation, and hydroxylation .
Industrial Production Methods
Industrial production methods for this compound are likely to involve large-scale chemical synthesis techniques, including the use of continuous flow reactors and advanced purification methods to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers .
化学反应分析
Types of Reactions
(2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-(313C)2H-furan-5-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional hydroxylated or carboxylated derivatives, while reduction may produce simpler alcohols or alkanes .
科学研究应用
(2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-(313C)2H-furan-5-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-(313C)2H-furan-5-one involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic processes and cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
(2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-(313C)2H-furan-5-one: Unique due to its specific hydroxylation pattern and furan ring structure.
Dihydronaphthofurans: Similar in having a furan ring but differ in their aromatic ring fusion and biological activities.
Benzofuran Derivatives: Share the furan ring but have different substitution patterns and applications.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of hydroxyl groups and its potential for diverse chemical reactions and biological activities. This makes it a valuable compound for various research and industrial applications .
属性
分子式 |
C₅¹³CH₈O₆ |
|---|---|
分子量 |
177.12 |
同义词 |
Vitamin C-3-13C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




